delta-12-Pgd2

Descripción general

Descripción

Delta-12-Prostaglandina D2: es un derivado de la Prostaglandina D2, que es miembro de la familia de las prostaglandinas. Las prostaglandinas son compuestos lipídicos derivados de ácidos grasos y tienen diversos efectos hormonales en los animales. Delta-12-Prostaglandina D2 es un intermedio en la vía que conduce a Delta-12-Prostaglandina J2, que es conocida por sus actividades antimitóticas y carcinogénicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La Delta-12-Prostaglandina D2 se puede sintetizar mediante la descomposición química de la Prostaglandina D2. La síntesis implica la isomerización de la Prostaglandina H2 para producir Prostaglandina D2, que luego se somete a reacciones químicas adicionales para formar Delta-12-Prostaglandina D2 .

Métodos de producción industrial: : La producción industrial de Delta-12-Prostaglandina D2 típicamente involucra la síntesis a gran escala de Prostaglandina D2, seguida de su conversión a Delta-12-Prostaglandina D2 a través de reacciones químicas controladas. El proceso requiere condiciones de reacción precisas, incluido el control de la temperatura y el uso de catalizadores específicos para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: : La Delta-12-Prostaglandina D2 se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Una de las reacciones clave es la adición de nucleófilos de tiol, que juega un papel importante en su metabolismo .

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.

Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como tioles o aminas bajo condiciones controladas.

Productos principales: : Los productos principales formados a partir de estas reacciones incluyen varios derivados de Delta-12-Prostaglandina D2, como Delta-12-Prostaglandina J2, que tiene importantes actividades biológicas .

Aplicaciones Científicas De Investigación

Immunological Applications

Eosinophil Activation and Chemotaxis

Delta-12-PGD2 has demonstrated significant effects on eosinophil behavior. It acts as a chemoattractant and induces a respiratory burst in human eosinophils, comparable to PGD2 itself . Studies indicate that this compound enhances eosinophil migration towards eotaxin, making it a crucial player in allergic inflammation .

Table 1: Eosinophil Response to this compound

| Parameter | Effect of this compound |

|---|---|

| Chemoattraction | High efficacy comparable to PGD2 |

| Respiratory burst | Induced effectively |

| Eosinophil migration | Enhanced response to eotaxin |

Role in Asthma and Allergic Responses

In asthma, this compound contributes to the recruitment of eosinophils and Th2 lymphocytes into inflamed tissues. Its action through CRTH2 is pivotal in mediating these inflammatory responses .

Neurobiological Applications

Neuritogenesis Enhancement

Research indicates that this compound can enhance neuritogenesis, particularly when combined with nerve growth factor (NGF). This effect is mediated through calcium-dependent pathways involving the transient receptor potential vanilloid-type 1 (TRPV1) channel .

Table 2: Effects on Neuritogenesis

| Condition | Outcome with this compound |

|---|---|

| NGF treatment | Enhanced neurite outgrowth |

| Calcium influx | Increased due to TRPV1 activation |

| Neuronal differentiation | Promoted effectively |

Cardiovascular Applications

Cardiomyocyte Apoptosis

This compound has been implicated in promoting apoptosis in cardiomyocytes. Its effects on heart tissue suggest a dual role in both promoting inflammation and potentially contributing to cardiac dysfunction . This highlights the need for careful consideration of this compound in cardiovascular research.

Case Studies

- Asthma Models

- Neuronal Studies

- Cardiac Dysfunction

Mecanismo De Acción

La Delta-12-Prostaglandina D2 ejerce sus efectos a través de la interacción con receptores específicos y vías moleculares. Se sabe que se une a los receptores de prostaglandinas, lo que lleva a la activación de varias cascadas de señalización. Estas vías implican la regulación de las respuestas inflamatorias, la proliferación celular y la apoptosis .

Comparación Con Compuestos Similares

Compuestos similares

Delta-12-Prostaglandina J2: Una prostaglandina de ciclopentenona con efectos antiproliferativos sobre las células tumorales.

Prostaglandina D2: El compuesto principal, que tiene papeles importantes en la inflamación y las respuestas alérgicas.

Prostaglandina H2: El precursor de la Prostaglandina D2, involucrado en la biosíntesis de varias prostaglandinas.

Singularidad: : La Delta-12-Prostaglandina D2 es única debido a su papel específico como intermedio en la biosíntesis de Delta-12-Prostaglandina J2. Su capacidad para someterse a varias reacciones químicas y formar derivados biológicamente activos la convierte en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas .

Actividad Biológica

Delta-12-Prostaglandin D2 (Δ12-PGD2) is a cyclopentenone prostaglandin derived from Prostaglandin D2 (PGD2), known for its significant biological activities, particularly in the context of inflammation, immune response, and cancer. This article reviews the biological activity of Δ12-PGD2, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications based on diverse research findings.

Overview of Cyclopentenone Prostaglandins

Cyclopentenone prostaglandins, including Δ12-PGD2, are formed through the dehydration of PGD2 and are characterized by a reactive α,β-unsaturated carbonyl group. This structure is crucial for their biological activity, as it allows interaction with various cellular targets rather than binding to traditional G-protein coupled receptors (GPCRs) .

Interaction with Receptors

Δ12-PGD2 acts primarily through the Chemoattractant Receptor-homologous Molecule Expressed on Th2 cells (CRTH2) and the D prostanoid (DP) receptor. It has been shown to induce calcium mobilization in cells expressing CRTH2 with high potency . This interaction is significant in mediating eosinophil activation and recruitment during allergic responses.

Key Findings:

- Δ12-PGD2 is a potent agonist for CRTH2, leading to activation of eosinophils and Th2 lymphocytes .

- It enhances eosinophil migration towards eotaxin, a chemokine involved in allergic inflammation .

Anti-inflammatory Properties

Research indicates that Δ12-PGD2 possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as interleukin-12 (IL-12). In murine dendritic cells, Δ12-PGD2 reduces IL-12 production in response to stimuli like lipopolysaccharide (LPS) or CD40L . This inhibition is mediated through both DP1-dependent and independent pathways, affecting NF-kB activation critical for IL-12 synthesis.

Eosinophil Activation and Chemotaxis

Δ12-PGD2 has been identified as a strong chemoattractant for eosinophils. Studies demonstrate that it induces a respiratory burst in these cells and enhances their chemotactic response to other signals such as eotaxin . This property underscores its role in allergic responses and asthma.

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Eosinophil Activation | Induces shape change and migration | CRTH2 receptor activation |

| IL-12 Inhibition | Reduces production in dendritic cells | DP1-dependent and independent pathways |

| Chemotaxis Enhancement | Increases response to eotaxin | Facilitates signaling via shared receptors |

Anti-tumor Activity

Emerging evidence suggests that Δ12-PGD2 exhibits anti-tumor properties. It induces cell cycle arrest or apoptosis in various tumor cell lines, depending on the specific conditions and cell types involved . The underlying mechanisms may involve modulation of transcription factors such as NF-kB.

Case Studies

- Eosinophil Recruitment in Allergic Inflammation : A study demonstrated that Δ12-PGD2 significantly enhances eosinophil recruitment during allergic reactions, suggesting its potential as a therapeutic target in asthma management .

- Inhibition of IL-12 Production : Research involving murine dendritic cells revealed that Δ12-PGD2 effectively inhibits IL-12 production during immune responses, highlighting its role in modulating adaptive immunity .

- Anti-cancer Properties : Investigations into the anti-tumor effects of Δ12-PGD2 have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle regulation .

Propiedades

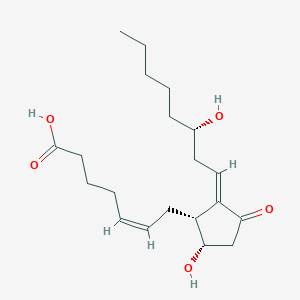

IUPAC Name |

(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(3S)-3-hydroxyoctylidene]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+/t15-,16+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTVQKDILGZFPY-WBYUMCMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348009 | |

| Record name | delta12-Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64072-89-5 | |

| Record name | delta12-Prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064072895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta12-Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does delta12-Prostaglandin D2 interact with its target, the CRTH2 receptor, and what are the downstream effects of this interaction?

A1: Delta12-Prostaglandin D2 acts as a potent and selective agonist of the CRTH2 receptor []. Binding of delta12-Prostaglandin D2 to CRTH2, which is primarily expressed on Th2 lymphocytes and eosinophils, leads to the activation of these cells. This activation plays a crucial role in allergic inflammatory responses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.